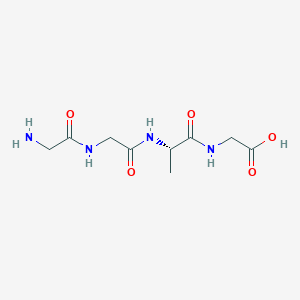

H-Gly-Gly-Ala-Gly-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]propanoyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O5/c1-5(9(18)12-4-8(16)17)13-7(15)3-11-6(14)2-10/h5H,2-4,10H2,1H3,(H,11,14)(H,12,18)(H,13,15)(H,16,17)/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOJJIRYPFAZEPF-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)O)NC(=O)CNC(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)O)NC(=O)CNC(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

H-Gly-Gly-Ala-Gly-OH: Molecular Architecture, Structural Dynamics, and Synthetic Protocols

Executive Summary

The tetrapeptide H-Gly-Gly-Ala-Gly-OH (GGAG) represents a critical structural motif in protein engineering and biomaterials science. Distinguished by its specific alternation of glycine (flexible) and alanine (sterically distinct) residues, this sequence serves as a fundamental model for fibrous protein assembly (e.g., Bombyx mori silk fibroin) and a versatile linker in antibody-drug conjugates (ADCs) .

This technical guide dissects the molecular structure of GGAG, providing rigorous physicochemical data, conformational analysis based on NMR/IR spectroscopy, and a field-validated Solid-Phase Peptide Synthesis (SPPS) protocol.

Part 1: Molecular Architecture & Physicochemical Properties

Chemical Identity

The sequence comprises three glycine residues and one L-alanine residue. The insertion of alanine at position 3 introduces a chiral center and a methyl side chain into an otherwise achiral, highly flexible glycine backbone.

| Property | Value |

| Sequence | Gly-Gly-Ala-Gly (N- to C-terminus) |

| Formula | C |

| Molecular Weight | 260.25 g/mol |

| CAS Number | 23654-88-8 |

| Isoelectric Point (pI) | ~5.97 (Theoretical) |

| Hydropathy Index | Hydrophilic (Gly: -0.4, Ala: 1.8; Net: Hydrophilic) |

| Solubility | Highly soluble in H |

Structural Connectivity Diagram

The following diagram illustrates the peptide backbone connectivity, highlighting the peptide bonds and the specific location of the alanine methyl group which breaks the symmetry of the glycine chain.

Figure 1: Linear connectivity of this compound highlighting the central alanine residue responsible for local steric constraints.[1]

Part 2: Structural Dynamics and Conformation

The "Glycine Effect" vs. Alanine Constraints

The conformational landscape of GGAG is defined by the competition between the rotational freedom of glycine and the steric restrictions of alanine.

-

Glycine (

rotation): Lacking a side chain, the Gly residues can access a vast Ramachandran space, including regions forbidden to L-amino acids (e.g., -

Alanine (Structure Inducer): The methyl group of Ala-3 restricts the local backbone to favored regions (

-helical or

Spectroscopic Signatures

-

NMR Spectroscopy: In aqueous solution (D

O), GGAG exists primarily as a random coil. However, 2D-NOESY experiments can reveal transient populations of turn structures if the -

IRMPD Spectroscopy: Gas-phase studies of protonated GGAG reveal that the position of the methyl side chain (Ala) significantly influences the preferred protonation site (amide oxygen vs. N-terminal amine) and the stability of internal hydrogen bonds.

Part 3: Synthetic Protocol (SPPS)

Methodological Strategy

While short, glycine-rich peptides can suffer from on-resin aggregation due to interchain hydrogen bonding (beta-sheet formation). The use of high-swelling resins (e.g., ChemMatrix or PEG-PS) and efficient coupling reagents is critical.

Validated Workflow (Fmoc Chemistry)

Scale: 0.1 mmol | Resin: Wang Resin (Loading 0.6-0.8 mmol/g)

-

Resin Preparation: Swell Wang resin in DCM for 30 min.

-

First Residue Attachment (Gly):

-

Use symmetric anhydride method: Fmoc-Gly-OH (10 eq) + DIC (5 eq) + DMAP (0.1 eq).

-

Rationale: Prevents racemization (not an issue for Gly, but standard practice) and ensures high loading.

-

-

Elongation Cycle (Iterative):

-

Deprotection: 20% Piperidine in DMF (2 x 5 min). Monitor UV absorbance to ensure Fmoc removal.

-

Washing: DMF (5x), DCM (3x), DMF (3x).

-

Coupling: Fmoc-AA-OH (4 eq) : HBTU (3.9 eq) : HOBt (4 eq) : DIEA (8 eq). Reaction time: 45 min.

-

Critical Step: For the Ala-Gly junction, double coupling is recommended to overcome potential steric hindrance if aggregation occurs.

-

-

Cleavage & Isolation:

-

Cocktail: TFA/TIS/H

O (95:2.5:2.5 v/v/v) for 2 hours. -

Precipitation: Cold diethyl ether (-20°C). Centrifuge and wash 3x.

-

-

Purification:

-

Column: C18 Reverse Phase.

-

Gradient: 0-20% Acetonitrile in water (0.1% TFA) over 30 min. Note: GGAG is very polar and elutes early.

-

Figure 2: Solid-Phase Peptide Synthesis (SPPS) cycle optimized for this compound assembly.

Part 4: Applications in Biomaterials & Drug Delivery

Linker Technology

GGAG is utilized as a spacer in fusion proteins and peptide-drug conjugates.

-

Mechanism: The glycine residues provide the necessary flexibility to prevent steric clash between two fused domains, while the alanine residue introduces a minimal amount of rigidity to prevent the linker from collapsing entirely into a globule.

-

Protease Stability: Unlike poly-glycine linkers, the presence of Alanine makes the sequence slightly more susceptible to specific elastase-like cleavage, which can be exploited for controlled release applications.

Silk Fibroin Modeling

The sequence mimics the crystalline domains of Bombyx mori silk (typically GAGAGS).

-

Research Utility: Researchers use GGAG to study the nucleation of beta-sheets . At high concentrations (>10 mg/mL), GGAG can self-assemble into amyloid-like fibrils, driven by the intermolecular hydrogen bonding of the amide backbone, a property critical for hydrogel formation.

References

-

PubChem. (n.d.). Compound Summary: this compound.[2] National Library of Medicine. Retrieved from [Link]

-

ResearchGate. (2022). Conformational Changes Induced by Methyl Side-Chains in Protonated Tripeptides. Journal of Physical Chemistry A. Retrieved from [Link]

-

MDPI. (2020).[3] Peptide-Drug Conjugates: A New Hope for Cancer Management. Pharmaceutics. Retrieved from [Link][3][4][5][6]

Sources

- 1. H-Gly-Gly-Ala-OH | 19729-30-7 [sigmaaldrich.com]

- 2. 23654-88-8 | this compound | Next Peptide [nextpeptide.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological applications of collagen-model triple-helical peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Technical Synthesis Guide: H-Gly-Gly-Ala-Gly-OH via Fmoc-SPPS

Executive Summary & Strategic Analysis

The tetrapeptide H-Gly-Gly-Ala-Gly-OH (GGAG) appears deceptively simple due to its lack of functionalized side chains. However, the specific sequence—placing Glycine at the C-terminus followed by Alanine—introduces a critical failure mode known as Diketopiperazine (DKP) formation .

Standard protocols using Wang resin often fail for this sequence because the steric freedom of Glycine facilitates an intramolecular nucleophilic attack by the N-terminal amine of the second residue (Alanine) onto the C-terminal ester linkage. This cleaves the dipeptide [Cyclo(Ala-Gly)] from the resin prematurely, resulting in drastic yield loss and deletion sequences (des-Gly-Ala).

This guide deviates from standard "textbook" SPPS by mandating the use of 2-Chlorotrityl Chloride (2-CTC) resin. The bulky trityl linker provides the necessary steric hindrance to suppress DKP formation, ensuring the integrity of the growing peptide chain.

Critical Reagents & Materials

| Component | Specification | Rationale |

| Solid Support | 2-Chlorotrityl Chloride (2-CTC) Resin (Loading: 0.6–0.8 mmol/g) | Critical: Steric bulk prevents DKP formation. Mild cleavage conditions preserve peptide integrity. |

| Amino Acids | Fmoc-Gly-OH, Fmoc-Ala-OH | Standard Fmoc-protected amino acids. No side-chain protection required. |

| Coupling Reagents | DIC (Diisopropylcarbodiimide) / Oxyma Pure | Superior to HBTU/HOBt. Reduces racemization risk and improves coupling efficiency in Gly-rich sequences. |

| Deprotection | 20% Piperidine in DMF | Standard Fmoc removal.[1] |

| Cleavage | TFA / TIS / H₂O (95:2.5:2.[2]5) | "Scavenger cocktail" ensures clean cleavage, though side-chain scavengers are less critical here. |

| Solvents | DMF (Peptide grade), DCM, Methanol | DMF for reactions; DCM for resin swelling; MeOH for capping 2-CTC. |

Synthesis Workflow Visualization

The following diagram outlines the logical flow of the synthesis, highlighting the critical control point for DKP prevention.

Figure 1: Synthesis workflow for H-GGAG-OH. Note the critical risk point during the deprotection of the second residue (Alanine).

Detailed Experimental Protocol

Phase 1: Resin Loading (The Foundation)

Objective: Anchor the C-terminal Glycine to the 2-CTC resin without inducing racemization or hydrolysis.

-

Swelling: Weigh 2-CTC resin (e.g., 0.5 g) into a fritted reaction vessel. Add dry DCM (5 mL) and swell for 20 minutes. Drain.

-

Loading Solution: Dissolve Fmoc-Gly-OH (1.2 eq relative to resin capacity) and DIPEA (4 eq) in dry DCM.

-

Note: Do not use coupling reagents (DIC/HBTU) for loading 2-CTC; base-promoted displacement of the chloride is sufficient and prevents racemization (though Gly is achiral, this is best practice).

-

-

Reaction: Add solution to resin. Agitate gently for 2 hours at room temperature.

-

Capping: Add Methanol (1 mL) directly to the reaction mixture (to cap unreacted trityl chlorides). Agitate for 15 minutes.

-

Wash: Drain and wash resin: 3x DCM, 3x DMF.

Phase 2: Peptide Elongation (The Cycle)

Sequence: Resin-Gly → Ala → Gly → Gly-H

Cycle 1: Coupling Alanine (Fmoc-Ala-OH)

-

Deprotection: Treat resin with 20% Piperidine/DMF (2 x 5 min). Wash 5x DMF.

-

Activation: Dissolve Fmoc-Ala-OH (3 eq), Oxyma Pure (3 eq), and DIC (3 eq) in minimal DMF.

-

Pre-activation: Allow to react for 2 minutes before adding to resin.

-

-

Coupling: Add mixture to resin. Agitate for 45–60 minutes.

-

QC Check: Perform Kaiser Test (Ninhydrin). If blue, recouple. If yellow/colorless, proceed.

Cycle 2: Coupling Glycine (Fmoc-Gly-OH) – The Danger Zone Context: After deprotecting the Ala, the free amine can attack the resin ester.

-

Deprotection (Optimized): Treat with 20% Piperidine/DMF for short bursts (e.g., 1 x 2 min, 1 x 5 min) rather than long incubations.

-

Rapid Wash: Wash 5x DMF quickly.

-

Immediate Coupling: Immediately add the pre-activated Fmoc-Gly-OH / DIC / Oxyma mixture.

-

Why? Minimizing the time the Ala-Gly-Resin sits in the deprotected state reduces DKP formation. The bulky 2-CTC resin assists passively, but speed is the active control.

-

Cycle 3: Coupling N-Terminal Glycine (Fmoc-Gly-OH)

-

Repeat standard Deprotection and Coupling steps as above.

-

Final Deprotection: Remove the final Fmoc group (20% Piperidine/DMF).[1]

-

Final Wash: 5x DMF, 5x DCM, 2x Methanol. Dry resin under vacuum / nitrogen flow.

Phase 3: Cleavage & Isolation

-

Cocktail Preparation: Prepare 95% TFA / 2.5% TIS / 2.5% H₂O .

-

Reaction: Add cold cleavage cocktail to the resin. Shake for 2 hours at room temperature.

-

Precipitation:

-

Filter the resin and collect the filtrate (TFA solution containing peptide).

-

Concentrate TFA volume by nitrogen stream (optional).

-

Add dropwise into ice-cold Diethyl Ether (10x volume).

-

Centrifuge to pellet the white precipitate. Decant ether. Repeat wash 2x.[3]

-

-

Lyophilization: Dissolve pellet in H₂O/Acetonitrile (50:50) and lyophilize to obtain crude white powder.

Quality Control & Validation

The crude product must be validated to ensure the absence of the [des-Gly-Ala] deletion sequence caused by DKP.

| Analysis | Expected Result | Failure Indicator |

| ESI-MS | [M+H]⁺ = 261.1 Da | Peak at ~132 Da (indicating DKP loss) or mass shift of -71 Da (deletion). |

| RP-HPLC | Single major peak (>95% purity). | Split peaks or significant early-eluting impurities (DKP species are often more hydrophobic). |

Mechanism of Failure (DKP) Visualization:

Figure 2: Mechanism of DKP formation. The 2-CTC resin prevents Step 2 via steric hindrance.

References

-

Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

-

Barlos, K., et al. (1989). 2-Chlorotrityl chloride resin.[1][4][5][6] A carrier for the solid phase synthesis of peptide amides and peptides with C-terminal free carboxyl function. Tetrahedron Letters, 30(30), 3943-3946. Link

-

Steinauer, R., et al. (1989). Studies on the formation of diketopiperazines during solid phase peptide synthesis. International Journal of Peptide and Protein Research, 34(4), 295-298. Link

-

Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403. Link

Sources

- 1. chem.uci.edu [chem.uci.edu]

- 2. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents [patents.google.com]

- 3. peptide.com [peptide.com]

- 4. scribd.com [scribd.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Improving the Fmoc Solid Phase Synthesis of the Cyclic Hexapeptide Complement C5a Antagonist, PMX205 - PMC [pmc.ncbi.nlm.nih.gov]

H-Gly-Gly-Ala-Gly-OH CAS number 23654-88-8

Technical Monograph: H-Gly-Gly-Ala-Gly-OH (GGAG) CAS Number: 23654-88-8 Molecular Formula: C₉H₁₆N₄O₅ Molecular Weight: 260.25 g/mol

Executive Summary

This compound (GGAG) is a linear tetrapeptide widely utilized as a physicochemical model system in protein folding, metal coordination, and cryobiology. While often miscategorized in general databases as an "antibiotic" due to its sequence homology with the antimicrobial peptide Microcin J25 (which contains a cyclic GGAG motif), the linear tetrapeptide itself functions primarily as a structural probe and building block.

Its significance lies in three core technical domains:

-

Bioinorganic Chemistry: It serves as a definitive model for Square Planar (4N) Copper(II) coordination, elucidating the thermodynamic stability of amide-nitrogen deprotonation.

-

Cryobiology: As a component of collagen hydrolysates, GGAG exhibits non-colligative antifreeze properties, retarding ice crystal growth via specific lattice adsorption.

-

Affinity Chromatography: The GGAG sequence acts as a flexible spacer and recognition motif in synthetic ligands (e.g., PTx1) for the purification of toxins like Tetanus Toxoid.

Physicochemical Profile

GGAG is highly polar and water-soluble, distinguishing it from hydrophobic isomers. Its lack of bulky side chains (except the methyl group of Alanine) allows for significant conformational flexibility, making it an ideal "guest" sequence in structural studies.

| Property | Value / Characteristic |

| Sequence | Glycine-Glycine-Alanine-Glycine |

| Isoelectric Point (pI) | ~5.5 - 6.0 |

| Solubility | High in H₂O; Insoluble in non-polar organic solvents. |

| pKa (Terminal -NH₃⁺) | ~8.0 - 8.2 |

| pKa (Terminal -COOH) | ~3.1 - 3.3 |

| UV Absorbance | Low (No aromatic residues). Detection requires 210-220 nm (peptide bond). |

Core Application: Metal Coordination & Electrochemical Behavior[1]

GGAG is a "gold standard" ligand for studying the deprotonation of peptide bonds upon metal complexation. Unlike simple amino acids, the tetrapeptide backbone allows for the sequential coordination of up to four nitrogen donors (1 amine + 3 amides).

Mechanism of Cu(II) Binding

In aqueous solution, Cu(II) coordination shifts distinctively with pH.

-

Low pH (< 5.0): The terminal amine binds, but the amide nitrogens remain protonated.

-

Neutral/Basic pH (> 7.0): The strong field of the Cu(II) ion induces the sequential deprotonation of the amide nitrogens.

-

The 4N Species: At high pH, GGAG forms a stable [Cu(H₋₃L)]²⁻ complex (often denoted as CuLH₋₃), where the copper is coordinated by the terminal amino nitrogen and the three deprotonated amide nitrogens in a square planar geometry.

This 4N coordination is thermodynamically favored over 3N complexes found in tripeptides, making GGAG a critical reference point for determining stability constants in bioinorganic libraries.

Visualization: Cu(II) Coordination Logic

Caption: Stepwise deprotonation and coordination of GGAG with Copper(II) leading to the stable 4N complex.

Synthesis Protocol: Solid-Phase Peptide Synthesis (SPPS)

While liquid-phase synthesis is possible, SPPS is the industry standard for high-purity GGAG. The following protocol uses Fmoc chemistry, which is preferred over Boc chemistry to avoid the use of HF (hydrofluoric acid).

Materials Required

-

Resin: Wang Resin (pre-loaded with Fmoc-Gly-OH) or 2-Chlorotrityl Chloride Resin.

-

Amino Acids: Fmoc-Gly-OH, Fmoc-Ala-OH.

-

Coupling Reagents: HBTU/HOBt or DIC/Oxyma.

-

Base: Diisopropylethylamine (DIPEA).

-

Deprotection: 20% Piperidine in DMF.

Step-by-Step Methodology

-

Resin Swelling:

-

Weigh resin (0.1 mmol scale).

-

Swell in DCM (Dichloromethane) for 30 mins, then wash with DMF (Dimethylformamide).

-

-

Fmoc Deprotection (The Cycle Start):

-

Add 20% Piperidine/DMF (5 mL) to the reaction vessel.

-

Agitate for 5 mins; drain.

-

Repeat with fresh solution for 15 mins.

-

Validation: UV monitoring of the drain at 301 nm (dibenzofulvene-piperidine adduct) confirms deprotection.

-

-

Coupling (Amino Acid Addition):

-

Dissolve Fmoc-Ala-OH (3 eq), HBTU (3 eq), and HOBt (3 eq) in DMF.

-

Add DIPEA (6 eq) to activate the carboxyl group.

-

Add mixture to the resin. Agitate for 45-60 mins.

-

Validation: Kaiser Test (Ninhydrin). A negative result (yellow beads) indicates successful coupling. If blue, repeat coupling.

-

-

Repeat Cycle:

-

Cleavage & Isolation:

-

Wash resin with DCM and dry under nitrogen.

-

Add Cleavage Cocktail: TFA/TIS/H₂O (95:2.5:2.5). Agitate for 2 hours.

-

Precipitate the filtrate in cold Diethyl Ether (-20°C).

-

Centrifuge to recover the white peptide pellet.

-

Visualization: SPPS Workflow

Caption: Standard Fmoc-SPPS cycle for GGAG synthesis. Kaiser test ensures coupling efficiency at each step.

Analytical Characterization

Due to the lack of aromatic residues (Trp, Tyr, Phe), GGAG is challenging to detect using standard UV at 280 nm.

-

HPLC Method:

-

Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm). Note: Due to high polarity, retention may be low. A HILIC column is recommended for better resolution.

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 0-20% B over 20 mins (Shallow gradient required).

-

Detection: 214 nm (Amide bond absorption).

-

-

Mass Spectrometry (ESI-MS):

-

Mode: Positive Ion Mode (ESI+).

-

Expected Ion: [M+H]⁺ = 261.25 m/z.

-

Fragmentation: Collision-Induced Dissociation (CID) will yield characteristic y-ions (y₁, y₂, y₃) and b-ions , confirming the sequence G-G-A-G.

-

References

-

Biosynth. (n.d.). This compound Product Page. Retrieved from

-

Kim, J. S., Damodaran, S., & Yethiraj, A. (2009). Retardation of Ice Crystallization by Short Peptides. Journal of Physical Chemistry A, 113(16), 4403–4407. Link

-

Martínez Ceron, M. C., et al. (2021).[2][3] Fully Automated Screening of a Combinatorial Library to Avoid False Positives: Application to Tetanus Toxoid Ligand Identification. ACS Omega, 6(29), 18865–18874. Link

- Sóvágó, I., & Ösz, K. (2006). Metal ion selectivity of oligopeptides. Dalton Transactions, (32), 3841–3854. (Context on 4N Cu(II)

- Salomon, R. A., & Farias, R. (1992). Microcin J25, a novel antimicrobial peptide produced by Escherichia coli. Journal of Bacteriology, 174(22), 7428–7435.

Sources

Technical Guide: Physical Characteristics of H-Gly-Gly-Ala-Gly-OH

This guide details the physicochemical properties, structural dynamics, and experimental characterization of the tetrapeptide H-Gly-Gly-Ala-Gly-OH (GGAG).

Executive Summary

This compound (GGAG) is a synthetic tetrapeptide serving as a fundamental model for the crystalline and amorphous regions of Bombyx mori silk fibroin. Composed of 75% glycine, it exhibits high conformational flexibility in solution but demonstrates a strong propensity for self-assembly into antiparallel

Physicochemical Profile

The following data represents the theoretical and experimentally derived constants for the zwitterionic form of the peptide at standard temperature and pressure.

Molecular Identity

| Parameter | Value | Notes |

| Sequence | Gly-Gly-Ala-Gly | N-terminus |

| Formula | Calculated from residue composition | |

| Molecular Weight | 260.25 g/mol | Monoisotopic mass |

| CAS Number | Not widely listed for tetramer | Generic: Glycine-rich oligopeptide |

| SMILES | CNCC(=O)O)NC(=O)CNC(=O)CN | Canonical representation |

Thermodynamic & Solution Properties

| Property | Characteristic | Mechanistic Insight |

| Isoelectric Point (pI) | ~5.92 | Dominated by terminal |

| Hydropathy Index | -0.4 (Hydrophilic) | High Gly content drives water solubility; lacks hydrophobic bulk.[1] |

| Solubility (Water) | High (>50 mg/mL) | Soluble in aqueous buffers.[1] Prone to gelation at high concentrations (>10% w/v) due to |

| Solubility (Organic) | Poor | Insoluble in ethanol, chloroform, or ether.[1] Sparingly soluble in HFIP (hexafluoroisopropanol) for disaggregation.[1] |

| Appearance | White Lyophilized Powder | Hygroscopic; requires desiccation to prevent hydrolysis or aggregation.[1] |

Structural Dynamics & Conformational Polymorphism

The utility of this compound lies in its ability to mimic the conformational switching of silk proteins. This section details the structural states.[1][2][3][4][5][6][7][8][9][10]

The "Glycine Effect"

The peptide backbone possesses high rotational freedom due to the three Glycine residues (R=H).

-

Ramachandran Plot: Glycine residues can access disallowed regions for other amino acids, favoring Type II

-turns.[1] -

Alanine Role: The single Alanine (R=

) introduces a chiral constraint, acting as a nucleation site for secondary structure formation.[1]

Silk I vs. Silk II Transition

In the solid state or high-concentration gels, GGAG undergoes a phase transition critical for material science applications:

-

Random Coil / Silk I (Metastable):

-

-Sheet / Silk II (Crystalline):

-

State: Formed upon heating, mechanical shear, or treatment with methanol/ethanol.[1]

-

Conformation: Antiparallel

-sheets stabilized by intermolecular Hydrogen bonds.[1] -

Packing: The small side chains (H,

) allow tight "zipper" packing of the sheets, excluding water and resulting in high tensile strength and insolubility.

-

Visualization: Conformational Pathway

The following diagram illustrates the synthesis and solvent-induced structural transition of the GGAG peptide.

Caption: Workflow from SPPS synthesis to the solvent-dependent conformational switching (Silk I to Silk II).

Experimental Protocols

Solid Phase Peptide Synthesis (SPPS)

To ensure high purity (>98%) for physical characterization, use Fmoc chemistry on a Wang resin.[1]

-

Resin Loading: Use Fmoc-Gly-Wang resin (0.6–0.8 mmol/g).[1]

-

Coupling Cycles:

-

Deprotection: 20% Piperidine in DMF (2 x 5 min).

-

Coupling: 4 eq. Fmoc-AA-OH, 3.9 eq. HBTU/HATU, 8 eq.[1] DIEA in DMF (45 min).

-

Note: Gly-Gly couplings can be slow due to aggregation on-resin; double coupling is recommended for the N-terminal Gly.

-

-

Cleavage: Treat resin with TFA:TIS:H2O (95:2.5:2.[1]5) for 2 hours. Precipitate in cold diethyl ether.

Spectroscopic Characterization

Use these methods to validate physical state.[1][3]

| Method | Target Data | Expected Signal (Silk II State) |

| FTIR (ATR) | Secondary Structure | Amide I: 1620–1630 cm⁻¹ ( |

| CD Spectroscopy | Solution Conformation | Random Coil: Min at 198 nm. |

| XRD | Crystallinity | Peaks at |

References

-

PubChem. (2024).[1][2][11] Compound Summary: Glycyl-Alanyl-Glycine (Related Tripeptide Data).[1][2] National Library of Medicine.[1] [Link][1]

-

Asakura, T., et al. (2001).[1] NMR Study of Silk I Structure of Bombyx mori Silk Fibroin with 13C-Labeled Model Peptides. Macromolecules.[1] [Link][1]

-

Hu, X., et al. (2006).[1] Determining Beta-Sheet Crystallinity in Fibrous Proteins by Thermal Analysis and Infrared Spectroscopy. Macromolecules.[1] [Link]

-

RSC. (2021). Solubility of amino acids and peptides in aqueous 2-propanol solutions.[1] Royal Society of Chemistry.[1] [Link]

Sources

- 1. H-Gly-Gly-Ala-Ala-Gly-Gly-OH | C14H24N6O7 | CID 101361540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. H-Gly-Ala-Gly-OH | C7H13N3O4 | CID 7021810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 162.105.205.69 [162.105.205.69]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Importance of Anion−π Interactions in RNA GAAA and GGAG Tetraloops: A Combined MD and QM Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ntrs.nasa.gov [ntrs.nasa.gov]

- 8. Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP00005E [pubs.rsc.org]

- 9. rcsb.org [rcsb.org]

- 10. Proteins [www2.chemistry.msu.edu]

- 11. chemimpex.com [chemimpex.com]

Structural Dynamics and Conformational Ensemble of H-Gly-Gly-Ala-Gly-OH

A Multi-Modal Analytical Framework for Short Peptide Biophysics

Executive Summary

The tetrapeptide H-Gly-Gly-Ala-Gly-OH (GGAG) serves as a critical "host-guest" model system in protein biophysics. Unlike long-chain polypeptides that fold into stable secondary structures (

For researchers in drug development and structural biology, GGAG is not merely a sequence; it is a calibration standard for investigating how a single chiral center (L-Alanine) propagates structural order through an achiral glycine backbone. This guide details the experimental and computational framework required to resolve its conformational ensemble, rejecting the simplistic "random coil" label in favor of a statistical population analysis.

Part 1: Theoretical Framework

The "Random Coil" Fallacy

Historically, short peptides like GGAG were termed "random coils." Modern analysis reveals this is a misnomer. The GGAG ensemble is dominated by the PPII helix (

The Host-Guest Effect

-

The Host (Gly-Gly...Gly): Glycine, lacking a side chain, possesses the largest region of allowed Ramachandran space. However, in water, it shows a surprising intrinsic bias toward PPII geometry due to hydration shell stabilization.

-

The Guest (Ala): The methyl side chain of Alanine introduces steric repulsion that restricts the local backbone (

) angles, acting as a "chiral seed" that biases the adjacent Glycine residues.

Part 2: Experimental Methodologies

To accurately define the GGAG ensemble, a single technique is insufficient. A triangulation approach using NMR, Vibrational Spectroscopy, and Molecular Dynamics is required.

Solution NMR Spectroscopy

NMR is the primary tool for residue-specific resolution. For GGAG, the lack of a stable tertiary fold means Nuclear Overhauser Effects (NOEs) will be weak or sequential only (

-

Key Metric:

Coupling Constants The scalar coupling between the amide proton and the-

Protocol Insight: For GGAG, expected

values for a dynamic PPII/

-

-

Temperature Coefficients (

):-

Measure amide proton chemical shifts from 278 K to 318 K.

-

Interpretation: A coefficient more positive than -4.5 ppb/K indicates solvent shielding (H-bond). For GGAG in water, values are typically -6 to -9 ppb/K , confirming the backbone is fully solvated and dynamic.

-

Raman Optical Activity (ROA)

While Circular Dichroism (CD) gives a global average (often indistinguishable from "random coil" at ~195 nm), ROA measures the difference in Raman scattering intensity for right- and left-circularly polarized light.

-

Why ROA for GGAG? ROA is hypersensitive to chirality. Since Glycine is achiral, the ROA spectrum of GGAG arises entirely from the coupling of the Alanine chiral center with the backbone vibrations of the Glycines. It acts as a "chiral reporter" for the loop dynamics.

-

Marker Bands: Look for the Amide III region (1200–1350 cm⁻¹). A positive couplet pattern here is the fingerprint of PPII helical bias.

Molecular Dynamics (MD) Simulations

Standard force fields (e.g., CHARMM36) often over-stabilize

Part 3: Analytical Workflow Visualization

The following diagram outlines the integrated workflow for resolving the GGAG conformational ensemble.

Caption: Integrated workflow combining spectroscopic data with computational modeling to deconvolute the dynamic conformational ensemble of the GGAG peptide.

Part 4: Detailed Experimental Protocol

Protocol: Determination of PPII Population via NMR

Objective: Quantify the population of Polyproline II helix at the central Alanine residue.

1. Sample Preparation:

-

Dissolve this compound to a concentration of 2–5 mM in 90% H₂O / 10% D₂O.

-

Critical Step: Adjust pH to 5.0 using HCl/NaOH. Avoid pH 7.0 to minimize amide proton exchange rates, ensuring sharp signals.

-

Add DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal chemical shift reference (0.00 ppm).

2. Data Acquisition:

-

Pulse Sequence: Use a 1D

sequence with excitation sculpting (e.g., zgesgp on Bruker systems) to suppress the massive water signal without saturating amide protons. -

2D TOCSY: Acquire with 60–80 ms mixing time to assign the spin systems (Gly1, Gly2, Ala3, Gly4).

-

Note: Glycine

-protons will appear as singlets (if degenerate) or AB systems. Alanine will show a distinct doublet (methyl) coupled to the

-

3. J-Coupling Extraction:

-

Extract the

for Ala3 from the 1D spectrum. -

Apply the Karplus-Bystrov parameterization:

-

Calculation: A measured

of ~6.0 Hz corresponds to

4. Validation (The "Stop/Go" Check):

-

Check: If the Glycine

protons show significant diastereotopicity (large chemical shift split), it implies a long-lived structured turn. -

Decision: If split > 0.1 ppm, proceed to ROESY to check for

contacts (indicative of a

Part 5: Quantitative Data Summary

The following table summarizes typical parameters for the GGAG peptide in aqueous solution (

| Parameter | Residue | Typical Value | Structural Interpretation |

| Gly2 / Gly4 | 5.8 – 6.2 Hz | High flexibility, time-averaged ensemble. | |

| Ala3 | 6.5 – 7.2 Hz | Bias toward PPII ( | |

| Temp. Coeff. | All Amides | -7.0 to -9.0 ppb/K | Solvent exposed; no stable intramolecular H-bonds. |

| ROA Sign | Amide III | Positive (+, -) | Signature of PPII-like hydration geometry. |

| MD RMSD | Backbone | 1.5 – 2.5 Å | Rapid interconversion between basins. |

Part 6: Conformational Energy Landscape

To understand the causality of the observed data, we must visualize the energy landscape. The Alanine residue restricts the "flat" landscape of Glycine into specific basins.

Caption: The conformational equilibrium of GGAG. The PPII basin is thermodynamically favored in water due to efficient hydration of the peptide backbone, while the Beta-strand is a secondary population.

References

-

Intrinsic Conformational Dynamics of Glycine and Alanine in Polarizable Molecular Dynamics Force Fields. Source: The Journal of Physical Chemistry B (2024). Context: Establishes the necessity of polarizable force fields (AMOEBA/Drude) to correctly predict the PPII bias in GxG peptides.

-

Conformational Properties of the Pro-Gly Motif in Model Peptides Explored by NMR, Raman, and Raman Optical Activity. Source: The Journal of Organic Chemistry (2008).[2] Context: Provides the foundational methodology for using ROA and NMR to analyze short peptide loops and the specific effects of Glycine flexibility.

-

Conformational Changes Induced by Methyl Side-Chains in Protonated Tripeptides. Source: OSTI.GOV (U.S. Dept. of Energy). Context: A systematic study on how the introduction of an Alanine methyl group (as in GGAG) modulates the structural populations of a Glycine backbone.

-

Raman Optical Activity of Tetra-Alanine and Host-Guest Peptides. Source: ResearchGate (L.D. Barron / Schweitzer-Stenner groups). Context: Validates the use of ROA as a sensitive probe for the "chiral imprint" of Alanine in flexible peptides.

Sources

Methodological & Application

Application Note: H-Gly-Gly-Ala-Gly-OH (GGAG) in Targeted Drug Delivery Systems

[1]

Executive Summary

H-Gly-Gly-Ala-Gly-OH (GGAG) is a synthetic tetrapeptide utilized in drug delivery as a bi-functional spacer and protease-responsive linker .[1] Unlike the ubiquitous Polyethylene Glycol (PEG) spacers which are inert, GGAG offers a unique combination of steric flexibility (due to high Glycine content) and enzymatic biodegradability .

This guide details the application of GGAG in designing Antibody-Drug Conjugates (ADCs) and nanoparticle systems.[1] It focuses on its role as a substrate for elastase and metalloproteases (MMPs) , enzymes highly upregulated in tumor microenvironments and inflammatory tissues.[1] By incorporating GGAG, researchers can engineer "smart" carriers that remain stable in circulation but release their payload specifically at the disease site.

Part 1: Physicochemical Profile & Mechanism of Action

Molecular Characteristics

-

Sequence: Glycine-Glycine-Alanine-Glycine[1]

-

Formula:

-

Molecular Weight: 260.25 Da[1]

-

Isoelectric Point (pI): ~5.5–6.0 (Neutral at physiological pH)[1]

-

Solubility: Highly hydrophilic; >50 mg/mL in water.[1]

Mechanism of Action: The "Stealth-to-Release" Switch

The utility of GGAG lies in its specific cleavage profile. While standard linkers like Val-Cit (Valine-Citrulline) target Cathepsin B, GGAG targets a different set of proteases, allowing for orthogonal release strategies.[1]

-

Circulation (pH 7.4): The Glycine-rich backbone acts as a "entropic spring," preventing protein adsorption (fouling) and reducing steric hindrance between the drug and the carrier.

-

Target Site (Tumor/Inflammation): The Ala-Gly and Gly-Gly bonds are susceptible to hydrolysis by Neutrophil Elastase and MMP-2/9 .[1] These enzymes are often overexpressed in the extracellular matrix (ECM) of invasive cancers.[1]

Diagram 1: Enzymatic Cleavage Mechanism

The following diagram illustrates the cleavage logic of GGAG in a tumor microenvironment.

Caption: Mechanism of GGAG linker hydrolysis by tumor-associated proteases, leading to active drug release.

Part 2: Application Protocols

Protocol A: Solid-Phase Synthesis of GGAG-Linkers

Objective: Synthesize a GGAG linker with a reactive N-terminal amine and C-terminal carboxyl for subsequent conjugation.[1]

Reagents:

-

Resin: Wang Resin (loading 0.5–0.8 mmol/g).[1]

-

Fmoc-Amino Acids: Fmoc-Gly-OH, Fmoc-Ala-OH.[1]

-

Coupling Agents: HBTU/HOBt or DIC/Oxyma.[1]

-

Base: Diisopropylethylamine (DIPEA).[1]

-

Deprotection: 20% Piperidine in DMF.[1]

Step-by-Step Methodology:

-

Resin Swelling:

-

Weigh 500 mg Wang resin into a fritted reaction vessel.

-

Swell in DCM (5 mL) for 30 min; drain.

-

Wash with DMF (3 x 5 mL).[1]

-

-

First Residue Attachment (Gly):

-

Elongation Cycle (Repeat for Gly -> Ala -> Gly):

-

Cleavage from Resin:

-

Treat resin with TFA/TIS/H2O (95:2.5:2.[1]5) for 2 hours.

-

Precipitate filtrate in cold diethyl ether (-20°C).

-

Centrifuge (3000 x g, 10 min) to pellet the crude peptide.

-

-

Purification:

Protocol B: Conjugation to Therapeutic Payload (Drug-Linker Synthesis)

Context: Conjugating GGAG to a drug containing a primary amine (e.g., Doxorubicin) or hydroxyl group (e.g., Paclitaxel).[1]

Workflow Visualization:

Caption: Standard workflow for conjugating GGAG peptide to a therapeutic payload.

Protocol C: Enzymatic Stability & Cleavage Assay

Objective: Validate that the GGAG linker is stable in serum but cleaved by target proteases (Elastase).[1]

Materials:

-

Substrate: GGAG-Doxorubicin (or fluorogenic substrate GGAG-AMC).[1]

-

Enzymes:

-

Buffer: PBS (pH 7.[1]4) for Elastase; Acetate buffer (pH 5.[1]5) for Cathepsin B.[1]

Procedure:

-

Preparation:

-

Prepare a 1 mM stock solution of GGAG-conjugate in DMSO.[1]

-

Dilute to 50 µM in reaction buffer.

-

-

Incubation:

-

Sampling:

-

Take aliquots (50 µL) at t = 0, 1h, 4h, 12h, 24h.

-

Quench reaction with 50 µL cold Acetonitrile (containing 0.1% Formic Acid).

-

-

Analysis:

Part 3: Comparative Data & Selection Guide

The following table helps researchers decide when to use GGAG versus other common linkers.

| Feature | GGAG (Gly-Gly-Ala-Gly) | GFLG (Gly-Phe-Leu-Gly) | PEG (Polyethylene Glycol) |

| Primary Enzyme Target | Elastase, MMPs (Matrix Metalloproteases) | Cathepsin B | None (Non-cleavable) |

| Cleavage Location | Extracellular (Tumor Matrix) | Intracellular (Lysosome) | N/A |

| Hydrophilicity | High (Solubility Enhancer) | Low (Hydrophobic) | Very High |

| Steric Bulk | Minimal (Flexible) | Moderate (Bulky side chains) | Variable |

| Primary Use Case | Targeting invasive tumors, inflammation, or bacterial infections.[1] | Lysosomal delivery of ADCs. | Long-circulation, stealth coating.[1] |

Troubleshooting Common Issues

-

Issue: Poor solubility of the Drug-GGAG conjugate.

-

Issue: Premature cleavage in serum.

References

-

BroadPharm. "H-Ala-Gly-Ala-OH and Peptide Linkers in ADC Development."[1] BroadPharm Product Catalog. Accessed February 6, 2026.[1] Link

-

Chem-Impex International. "Gly-Ala-Gly-OH: Physicochemical Properties and Applications."[1] Chem-Impex.[1] Accessed February 6, 2026.[1] Link

-

American Chemical Society (ACS). "Gly-Gly-Mediated Assembly of Higher-Quality Nanoparticle Supercrystals."[1] ACS Publications.[1] Accessed February 6, 2026.[1] Link

-

National Institutes of Health (NIH). "Elastolytic Mechanism of M23 Metalloproteases: Cleavage of Glycyl Bonds."[1] PubMed Central.[1] Accessed February 6, 2026.[1] Link[1]

-

KU Leuven. "Heterogeneous Nanozymatic Activity of Hf Oxo-clusters Towards Peptide Bond Hydrolysis."[1] Lirias Repository. Accessed February 6, 2026.[1] Link

-

PubChem. "this compound Compound Summary."[1] National Library of Medicine.[1] Accessed February 6, 2026.[1] Link[1]

Sources

- 1. H-Gly-Ala-Gly-OH | C7H13N3O4 | CID 7021810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. WO2007146269A2 - Peptide fragments for inducing synthesis of extracellular matrix proteins - Google Patents [patents.google.com]

Probing the Primary Structure of Peptides: A Detailed Application Guide to the 1H NMR Spectrum of H-Gly-Gly-Ala-Gly-OH

Introduction: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique in the arsenal of researchers, chemists, and professionals in drug development for the detailed structural elucidation of molecules in solution.[1] For peptides and proteins, ¹H NMR spectroscopy provides a wealth of information, offering insights into the primary sequence, conformational states, and dynamics at the atomic level.[2] This application note provides a comprehensive guide to understanding and acquiring the ¹H NMR spectrum of the tetrapeptide H-Gly-Gly-Ala-Gly-OH. We will delve into the theoretical underpinnings of the spectrum, provide a field-proven experimental protocol, and offer insights into the interpretation of the spectral data. This guide is designed to be a practical resource for both seasoned spectroscopists and those new to the application of NMR in peptide analysis.

The Structural Landscape of this compound

The tetrapeptide this compound is composed of three glycine (Gly) residues and one alanine (Ala) residue. The presence of multiple identical amino acid residues (glycine) presents a unique challenge and learning opportunity in spectral assignment. Understanding the precise chemical environment of each proton is paramount to deciphering the resulting NMR spectrum.

Figure 1: Chemical structure of this compound with residue numbering.

Deciphering the ¹H NMR Spectrum: A Proton-by-Proton Analysis

The ¹H NMR spectrum of this compound will display a series of resonances, each corresponding to a unique proton or a group of chemically equivalent protons. The position of these signals (chemical shift, δ), their splitting pattern (multiplicity), and the area under the peaks (integration) are the key pieces of information for structural assignment.[3]

Expected Chemical Shifts

The chemical shift of a proton is highly sensitive to its local electronic environment.[4] Protons attached to or near electronegative atoms like oxygen and nitrogen are "deshielded" and appear at a higher chemical shift (downfield).[4] The expected chemical shifts for the protons in this compound, based on data from similar short peptides, are summarized in the table below.[5][6] It is important to note that the exact chemical shifts can be influenced by factors such as pH, temperature, and solvent composition.[7][8]

| Proton Type | Residue | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

| Amide (NH) | Gly² | ~8.4 - 8.7 | Triplet | Coupled to the two α-protons of Gly². |

| Amide (NH) | Ala³ | ~8.2 - 8.5 | Doublet | Coupled to the single α-proton of Ala³. |

| Amide (NH) | Gly⁴ | ~8.1 - 8.4 | Triplet | Coupled to the two α-protons of Gly⁴. |

| α-Protons (CαH₂) | Gly¹ | ~3.8 - 4.0 | Singlet/Triplet | Coupled to the N-terminal amine protons (if not exchanged) and potentially the Gly² NH proton. |

| α-Protons (CαH₂) | Gly² | ~3.9 - 4.1 | Triplet | Coupled to the Gly² NH proton. |

| α-Proton (CαH) | Ala³ | ~4.2 - 4.4 | Quartet | Coupled to the Ala³ NH proton and the three β-protons. |

| α-Protons (CαH₂) | Gly⁴ | ~3.9 - 4.1 | Triplet | Coupled to the Gly⁴ NH proton. |

| β-Protons (CβH₃) | Ala³ | ~1.3 - 1.5 | Doublet | Coupled to the single α-proton of Ala³. |

| N-terminal (NH₃⁺) | Gly¹ | ~7.8 - 8.2 | Broad Singlet | Often exchange-broadened with the solvent. |

| C-terminal (OH) | Gly⁴ | ~10 - 12 | Broad Singlet | Typically very broad and may not be easily observed. |

Spin-Spin Coupling and Multiplicity

The multiplicity of a signal, or its splitting into multiple peaks, is a result of spin-spin coupling between neighboring non-equivalent protons.[9] This phenomenon, also known as J-coupling, provides crucial information about the connectivity of the peptide backbone.[10] The number of peaks a signal is split into is given by the n+1 rule, where 'n' is the number of equivalent neighboring protons.

For instance, the amide proton of Ala³ is adjacent to the single α-proton, resulting in a doublet (1+1=2 peaks). Conversely, the amide protons of the glycine residues are adjacent to two α-protons, leading to a triplet (2+1=3 peaks). The magnitude of the splitting, known as the coupling constant (J), is measured in Hertz (Hz) and is independent of the spectrometer's magnetic field strength.[10] The three-bond coupling constant between the amide proton and the α-proton, ³J(HN,Hα), is particularly informative about the peptide backbone's secondary structure. For flexible, random-coil peptides like this compound, these values are typically in the range of 6-8 Hz.[11]

Experimental Protocol for ¹H NMR Spectrum Acquisition

This section provides a detailed, step-by-step protocol for the preparation and NMR analysis of this compound.

Figure 2: Experimental workflow for the ¹H NMR analysis of this compound.

Part 1: Sample Preparation

The quality of the NMR spectrum is critically dependent on the careful preparation of the sample.[12]

-

Peptide Purity: Begin with a highly purified sample of this compound (typically >95%) to avoid signals from impurities that can complicate spectral interpretation.

-

Solvent Selection: Deuterated solvents are essential for ¹H NMR to avoid a large, overwhelming solvent signal.[13] For peptides, deuterium oxide (D₂O) is a common choice. Prepare a 90% H₂O / 10% D₂O solution if observation of exchangeable amide protons is desired. For a simpler spectrum focusing on non-exchangeable protons, use 99.9% D₂O.

-

Concentration: Dissolve the peptide in the chosen solvent to a final concentration of 1-5 mM.[14] A typical sample volume for a standard 5 mm NMR tube is 500-600 µL.[15]

-

pH Adjustment: The chemical shifts of ionizable groups (N-terminus, C-terminus) and adjacent protons are pH-dependent.[16] Adjust the pH (or pD in D₂O, where pD = pH_meter_reading + 0.4) to a desired and consistent value, typically around 5.0, using dilute solutions of DCl or NaOD.[8] This minimizes pH-induced spectral variations.

-

Internal Standard: Add a small amount of an internal reference standard, such as 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) or trimethylsilyl propionate (TSP), for accurate chemical shift referencing to 0.00 ppm.[17]

-

Transfer to NMR Tube: Carefully transfer the final solution to a clean, high-quality NMR tube.

Part 2: NMR Data Acquisition

-

Spectrometer Setup: The experiment should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

-

Locking and Shimming: Insert the sample into the spectrometer. The deuterium signal from the solvent is used to "lock" the magnetic field, ensuring its stability. "Shimming" is the process of optimizing the homogeneity of the magnetic field across the sample volume to achieve sharp, symmetrical peaks.

-

1D ¹H Spectrum Acquisition:

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Solvent Suppression: If working in H₂O/D₂O, a solvent suppression technique (e.g., presaturation) is necessary to attenuate the strong water signal.[12]

-

Acquisition Parameters:

-

Spectral Width: ~12-16 ppm to ensure all proton signals are captured.

-

Number of Scans: 16-64 scans, depending on the sample concentration, to achieve a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds to allow for sufficient relaxation of the protons between scans.

-

-

-

2D NMR for Assignment Confirmation (Optional but Recommended):

-

COSY (Correlation Spectroscopy): This experiment reveals protons that are coupled to each other (typically through 2-3 bonds).[18] It is invaluable for identifying connected protons within an amino acid residue, for example, the coupling between the NH, CαH, and CβH₃ protons of alanine.

-

TOCSY (Total Correlation Spectroscopy): This experiment shows correlations between all protons within a spin system, even if they are not directly coupled.[12] For instance, a TOCSY spectrum will show a correlation between the NH proton and the CβH₃ protons of alanine, which is not observed in a COSY spectrum.

-

Part 3: Data Processing and Analysis

-

Fourier Transformation: The raw NMR data (Free Induction Decay, FID) is converted into a frequency-domain spectrum through a mathematical process called Fourier Transformation.

-

Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode (positive). The baseline is corrected to be flat and at zero intensity.

-

Referencing: The chemical shift scale is calibrated by setting the peak of the internal standard (DSS or TSP) to 0.00 ppm.[19]

-

Integration and Assignment: The area under each peak is integrated to determine the relative number of protons contributing to the signal. Using the chemical shifts, multiplicities, and coupling constants, along with data from 2D NMR experiments if acquired, each peak in the spectrum is assigned to its corresponding proton in the this compound sequence.

Conclusion

The ¹H NMR spectrum of this compound, while seemingly simple, offers a rich tapestry of information that, when carefully unraveled, reveals the primary structure of the peptide. By understanding the principles of chemical shift and spin-spin coupling, and by following a robust experimental protocol, researchers can confidently acquire and interpret high-quality NMR data. This application note serves as a foundational guide, empowering scientists to leverage the power of NMR spectroscopy for the routine and in-depth characterization of peptides in academic and industrial settings.

References

- Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. John Wiley & Sons.

-

Bundi, A., & Wüthrich, K. (1979). ¹H-NMR parameters of the common amino acid residues measured in aqueous solutions of the linear tetrapeptides H-Gly-Gly-X-L-Ala-OH. Biopolymers, 18(2), 285-297. [Link]

-

Oregon State University. ¹H NMR Chemical Shift. Retrieved from [Link]

-

Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

-

Bax, A., & Grzesiek, S. (1993). Methodological advances in protein NMR. Accounts of chemical research, 26(4), 131-138. [Link]

-

ACD/Labs. ¹H–¹H Coupling in Proton NMR. Retrieved from [Link]

-

Wishart, D. S., Sykes, B. D., & Richards, F. M. (1991). Relationship between NMR chemical shift and protein secondary structure. Journal of molecular biology, 222(2), 311-333. [Link]

-

Plesniak, L. A., Connelly, G. P., Wakem, L. P., & Sherman, F. (1996). The influence of pH on the 1H-NMR spectra of iso-1-cytochrome c. Biochemistry, 35(43), 13937-13948. [Link]

-

Biological Magnetic Resonance Data Bank. BMRB. Retrieved from [Link]

- Cavanagh, J., Fairbrother, W. J., Palmer, A. G., & Skelton, N. J. (2007). Protein NMR spectroscopy: principles and practice. Academic press.

-

Pardi, A., Billeter, M., & Wüthrich, K. (1984). Calibration of the angular dependence of the amide proton-Cα proton coupling constants, 3JHNα, in a globular protein. Journal of molecular biology, 180(3), 741-751. [Link]

-

Aue, W. P., Bartholdi, E., & Ernst, R. R. (1976). Two‐dimensional spectroscopy. Application to nuclear magnetic resonance. The Journal of Chemical Physics, 64(5), 2229-2246. [Link]

-

Harris, R. K., Becker, E. D., De Menezes, S. M. C., Goodfellow, R., & Granger, P. (2001). NMR nomenclature. Nuclear spin properties and conventions for chemical shifts (IUPAC Recommendations 2001). Pure and Applied Chemistry, 73(11), 1795-1818. [Link]

- Claridge, T. D. (2016). High-resolution NMR techniques in organic chemistry. Elsevier.

-

Wishart, D. S., Bigam, C. G., Holm, A., Hodges, R. S., & Sykes, B. D. (1995). 1H, 13C and 15N random coil NMR chemical shifts of the common amino acids. I. Investigations of nearest-neighbor effects. Journal of biomolecular NMR, 5(1), 67-81. [Link]

-

Bothner-By, A. A., Stephens, R. L., Lee, J., Warren, C. D., & Jeanloz, R. W. (1984). Structure determination of a tetrasaccharide: transient nuclear Overhauser effects in the rotating frame. Journal of the American Chemical Society, 106(3), 811-813. [Link]

-

Wüthrich, K. (2001). The way to NMR structures of proteins. Nature structural biology, 8(11), 923-925. [Link]

-

ChemRxiv. A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. Retrieved from [Link]

-

Wikipedia. J-coupling. Retrieved from [Link]

-

ResearchGate. 1 H nuclear magnetic resonance spectrum of a mixture of alanine (Ala),.... Retrieved from [Link]

-

Mtoz Biolabs. NMR-Based Peptide Structure Analysis Service. Retrieved from [Link]

-

Iowa State University. NMR Sample Preparation. Retrieved from [Link]

-

Frontiers. Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units. Retrieved from [Link]

-

Biological Magnetic Resonance Data Bank. BMRB. Retrieved from [Link]

-

PeptideAtlas. PeptideAtlas. Retrieved from [Link]

-

ResearchGate. Carbon-13 NMR chemical shifts of the common amino acid residues measured in aqueous solutions of the linear tetrapeptides H-Gly-Gly-X-l-ALA-OH | Request PDF. Retrieved from [Link]

-

CortecNet. NMR sample preparation guidelines. Retrieved from [Link]

-

PubMed. Identification of glycine spin systems in 1H NMR spectra of proteins using multiple quantum coherences. Retrieved from [Link]

-

IMSERC. Protein NMR. J(HN-HA) Coupling Constants. Retrieved from [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. NMR-Based Peptide Structure Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]

- 3. Mapping of 1H NMR chemical shifts relationship with chemical similarities for the acceleration of metabolic profiling: Application on blood products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. 1H-NMR parameters of common amino acid residues measured in aqueous solutions of the linear tetrapeptides Gly-Gly-X-Ala at pressures between 0.1 and 200 MPa [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Temperature dependence of 1H chemical shifts in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. royalsocietypublishing.org [royalsocietypublishing.org]

- 9. chem.uzh.ch [chem.uzh.ch]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Protein NMR. J(HN-HA) Coupling Constants [imserc.northwestern.edu]

- 12. youtube.com [youtube.com]

- 13. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 14. nmr-bio.com [nmr-bio.com]

- 15. organomation.com [organomation.com]

- 16. Modeling pH-Dependent NMR Chemical Shift Perturbations in Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Chemical Shift Referencing [nmr.chem.ucsb.edu]

- 18. creative-biostructure.com [creative-biostructure.com]

- 19. grokipedia.com [grokipedia.com]

Application Note: High-Resolution 13C NMR Analysis of the Tetrapeptide H-Gly-Gly-Ala-Gly-OH

Abstract

This application note provides a comprehensive guide to the structural elucidation of the tetrapeptide H-Gly-Gly-Ala-Gly-OH using Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy. We detail a robust protocol for sample preparation, data acquisition, and spectral analysis. The causality behind experimental choices, such as solvent selection and acquisition parameters, is explained to provide researchers with a deep understanding of the methodology. This guide is intended for researchers, scientists, and drug development professionals who utilize NMR for the characterization of peptides and other biomolecules.

Introduction: The Role of 13C NMR in Peptide Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique for elucidating the structure of molecules in solution.[1] While 1H NMR is often the primary tool for structural analysis, 13C NMR offers several distinct advantages for peptide characterization. The larger chemical shift dispersion of carbon nuclei (typically 0-220 ppm) compared to protons (0-12 ppm) often results in a spectrum where each carbon atom in a small to medium-sized molecule gives a distinct, resolved signal.[2] This is particularly valuable for peptides, which are composed of repeating amino acid units that can lead to significant signal overlap in 1H NMR spectra.

The precise chemical shift of each carbon atom is highly sensitive to its local electronic environment. Factors such as hybridization, the electronegativity of neighboring atoms, and the peptide's secondary structure all influence the resonance frequency.[2] Consequently, a 13C NMR spectrum provides a unique "fingerprint" of a peptide's structure, allowing for unambiguous confirmation of its amino acid sequence and characterization of its conformational state.

In this application note, we focus on the tetrapeptide this compound, a simple yet representative model for understanding the principles of 13C NMR analysis of peptides.

Principles of 13C Chemical Shifts in Peptides

The structure of this compound, with each carbon atom numbered for assignment purposes, is shown below:

The 13C NMR spectrum of this tetrapeptide is expected to show nine distinct signals, as there are no chemically equivalent carbons. The chemical shifts (δ) of these carbons fall into predictable regions:

-

Carbonyl Carbons (C=O): These carbons (2, 4, 6, 9) are the most deshielded due to the double bond to oxygen and sp2 hybridization, and their signals typically appear in the 169-176 ppm range.[3] The chemical shift of a carbonyl carbon is influenced by its position in the peptide chain (N-terminus, C-terminus, or internal) and the nature of the adjacent amino acid residues.

-

Alpha-Carbons (Cα): These carbons (1, 3, 5, 8) are adjacent to the amino and carbonyl groups. Their chemical shifts are sensitive to the amino acid's identity and the peptide's backbone conformation. For glycine residues, the Cα signal is typically around 42-44 ppm, while for alanine, the presence of the methyl group shifts the Cα signal downfield to approximately 50-52 ppm.

-

Alanine Beta-Carbon (Cβ): The methyl group carbon of alanine (7) is a saturated, sp3 hybridized carbon and is expected to resonate in the upfield region of the spectrum, typically around 17-20 ppm.

The solvent environment also plays a critical role in influencing chemical shifts, primarily through interactions like hydrogen bonding.[4]

Experimental Protocol

This section provides a detailed, step-by-step methodology for acquiring a high-quality 13C NMR spectrum of this compound.

Sample Preparation

The quality of the NMR data is directly dependent on the quality of the sample.

-

Peptide Purity: Ensure the this compound sample is of high purity (>95%), as impurities will introduce extraneous peaks and complicate spectral analysis.

-

Solvent Selection: Deuterium oxide (D2O) is an excellent solvent for this hydrophilic peptide. It is a polar, protic solvent that mimics a physiological environment and readily dissolves the peptide. Dimethyl sulfoxide-d6 (DMSO-d6) is another common choice for peptides, particularly those with lower water solubility.[5][6] DMSO-d6 has the advantage of not exchanging with amide protons, which is crucial for 1H NMR but less critical for standard 13C NMR. For this application, we will use D2O.

-

Concentration: For natural abundance 13C NMR, a higher concentration is generally required to achieve a good signal-to-noise ratio in a reasonable time. A concentration of 20-50 mg/mL is recommended.[7]

-

Procedure: a. Weigh approximately 25 mg of this compound into a clean, dry vial. b. Add 0.6 mL of D2O (99.9% D). c. Gently vortex or sonicate the vial until the peptide is fully dissolved. d. Transfer the solution into a standard 5 mm NMR tube.

NMR Instrument Setup and Data Acquisition

The following parameters are recommended for a 500 MHz NMR spectrometer equipped with a broadband probe.

| Parameter | Recommended Value | Rationale |

| Experiment | 1D 13C with proton decoupling | To obtain a simple spectrum with a single peak for each unique carbon. |

| Spectrometer Frequency | 125 MHz (for 13C on a 500 MHz system) | Standard operating frequency for carbon-13. |

| Pulse Program | zgpg30 or similar | A standard 30° pulse angle is used to allow for a shorter relaxation delay. |

| Acquisition Time (AQ) | 1.0 - 1.5 s | A longer acquisition time provides better resolution. |

| Relaxation Delay (D1) | 2.0 s | Allows for sufficient relaxation of most carbon nuclei between scans, which is important for obtaining reliable signal intensities. |

| Number of Scans (NS) | 1024 - 4096 | A large number of scans is necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of 13C. |

| Spectral Width (SW) | 240 ppm (approx. 30,000 Hz) | Must be wide enough to encompass all expected carbon signals, from methyl carbons to carbonyl carbons. |

| Temperature | 298 K (25 °C) | A standard, controlled temperature ensures reproducibility. |

| Referencing | Use DSS or TSP as an internal standard (0.0 ppm) | Provides an accurate reference for chemical shifts. |

Data Processing

-

Fourier Transform: Apply an exponential window function with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio, followed by a Fourier transform.

-

Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automatic baseline correction algorithm to obtain a flat baseline.

-

Calibration: Calibrate the spectrum by setting the internal standard peak to 0.0 ppm.

Data Analysis and Spectral Assignment

The following table presents the expected 13C chemical shifts for this compound in D2O, based on published data for similar peptides.[8]

| Carbon Atom | Amino Acid | Carbon Type | Expected Chemical Shift (δ, ppm) |

| C1 | Gly1 | Cα | ~43.5 |

| C2 | Gly1 | C=O | ~172.0 |

| C3 | Gly2 | Cα | ~44.2 |

| C4 | Gly2 | C=O | ~174.5 |

| C5 | Ala3 | Cα | ~51.8 |

| C6 | Ala3 | C=O | ~177.1 |

| C7 | Ala3 | Cβ | ~18.9 |

| C8 | Gly4 | Cα | ~42.9 |

| C9 | Gly4 | C=O | ~178.5 |

Rationale for Assignments:

-

C-terminal Carbonyl (C9): The C-terminal carboxyl group is typically the most deshielded carbonyl carbon, hence its assignment to the peak at the highest ppm value.

-

N-terminal Cα (C1): The N-terminal Cα is generally more shielded compared to internal Cα carbons of the same amino acid type.

-

Alanine Carbons (C5, C7): The Cα of alanine (C5) is easily identified as it is the only one expected around 51-52 ppm. The Cβ (C7) is the most shielded carbon, appearing far upfield.

-

Internal Glycine Carbons (C3, C4): These are assigned based on the general trend of deshielding for carbons further from the N-terminus in short peptides.

Workflow Visualization

The overall workflow for the 13C NMR analysis of this compound is summarized in the diagram below.

Caption: Workflow for 13C NMR Analysis of a Tetrapeptide.

Conclusion

13C NMR spectroscopy is an indispensable tool for the structural verification of synthetic peptides. The well-resolved signals and the sensitivity of chemical shifts to the local chemical environment allow for the unambiguous assignment of each carbon atom in the this compound tetrapeptide. The detailed protocol and the discussion of the underlying principles presented in this application note provide a solid framework for researchers to apply this technique to their own peptide samples, ensuring data of the highest quality and integrity for applications ranging from basic research to pharmaceutical development.

References

-

Bax, A. (2003). TWO-DIMENSIONAL NMR AND PROTEIN STRUCTURE. Annual Review of Biochemistry, 58(1), 223-256. Available at: [Link]

-

BioChromato. (2018). NMR solvent selection - that also allows sample recovery. Available at: [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

-

DergiPark. (2019). Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The. Available at: [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

-

Isotope Science / Alfa Chemistry. (n.d.). How to Choose Deuterated NMR Solvents. Available at: [Link]

-

Lund University Publications. (n.d.). NMR Study on the Aggregation Behavior of the Therapeutic Peptide Carbetocin. Available at: [Link]

-

MDPI. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link]

-

ResearchGate. (n.d.). Carbon-13 NMR chemical shifts of the common amino acid residues measured in aqueous solutions of the linear tetrapeptides H-Gly-Gly-X-l-ALA-OH. Available at: [Link]

-

ResearchGate. (2017). Which solvents I should use for taking NMR of amino acid?. Available at: [Link]

-

SARomics Biostructures. (n.d.). Protein & Peptide NMR Spectroscopy : Practical Aspects. Available at: [Link]

-

Steelyard Analytics, Inc. (2020). 13C NMR analysis of peptides and amino acids. Available at: [Link]

-

University of Ottawa NMR Facility Blog. (2018). Glycine as a 13C CPMAS Setup Sample. Available at: [Link]

-

Zerbe, O., & Bader, G. (n.d.). Peptide/Protein NMR. Available at: [Link]

Sources

- 1. lup.lub.lu.se [lup.lub.lu.se]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 13C NMR analysis of peptides and amino acids | Steelyard Analytics, Inc. [steelyardanalytics.com]

- 4. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. NMR solvent selection - that also allows sample recovery [biochromato.com]

- 7. chem.uzh.ch [chem.uzh.ch]

- 8. researchgate.net [researchgate.net]

incorporating H-Gly-Gly-Ala-Gly-OH into larger peptides

Application Note: Strategic Incorporation of H-Gly-Gly-Ala-Gly-OH (GGAG) Linkers into Complex Peptides

Abstract

The tetrapeptide This compound (GGAG) represents a critical structural motif in peptide therapeutics and antibody-drug conjugates (ADCs). Unlike simple poly-glycine spacers, the inclusion of Alanine (Ala) breaks the symmetry of the glycine chain, modulating flexibility and reducing the crystallinity associated with poly-glycine aggregation. However, the incorporation of Gly-rich sequences into larger peptides presents specific synthetic challenges, primarily on-resin aggregation and deletion sequences . This guide details advanced protocols for the robust synthesis and conjugation of GGAG motifs, utilizing pseudoproline/Dmb backbone protection and fragment condensation strategies to ensure high-fidelity incorporation.

Introduction: The GGAG Motif in Therapeutic Design

The GGAG sequence functions primarily as a flexible linker or spacer. Its physicochemical profile is distinct from the common

-

Conformational Flexibility: Glycine provides rotational freedom, decoupling the steric domains of the N- and C-terminal payloads.

-

Solubility: The sequence is highly hydrophilic, aiding the solubilization of hydrophobic payloads (e.g., cytotoxic drugs in ADCs).[1]

-

Structural Disruption: The methyl side chain of Alanine acts as a "breaker" in the beta-sheet formation that typically plagues pure poly-glycine stretches, improving solubility and synthesis yields [1].

Key Application Areas:

-

Antibody-Drug Conjugates (ADCs): Spacing cytotoxic payloads from the antibody to prevent steric hindrance during antigen binding.

-

Fusion Proteins: Linking functional domains while maintaining independent folding.

-

Protease Sensitivity: While generally stable, the Ala-Gly bond can be susceptible to specific elastase-like serine proteases or metalloproteases (e.g., M23 family), which can be exploited for controlled release strategies [2].[1]

Synthetic Challenges & Strategic Solutions

The Aggregation Problem

During Solid-Phase Peptide Synthesis (SPPS), Gly-rich sequences (like GGAG) tend to form inter-chain hydrogen bonds (beta-sheets) on the resin. This "gelation" limits solvent accessibility and diffusion of activated amino acids, leading to deletion sequences (e.g., des-Gly impurities) that are difficult to purify.[1]

The Solution: Backbone Protection

To disrupt these hydrogen bonds, we employ 2,4-dimethoxybenzyl (Dmb) or Hmb (2-hydroxy-4-methoxybenzyl) backbone protection.

-

Recommendation: Use Fmoc-Ala-(Dmb)Gly-OH or Fmoc-Gly-(Dmb)Gly-OH dipeptide building blocks.[2] The bulky Dmb group on the amide nitrogen prevents beta-sheet formation, keeping the growing peptide chain solvated and accessible [3].

Protocol A: Stepwise SPPS with Dmb Protection

Best for: Synthesizing peptides <40 residues containing the GGAG motif.

Materials:

-

Resin: ChemMatrix® (PEG-PS) or Tentagel (superior swelling in Gly-rich synthesis compared to polystyrene).

-

Coupling Reagents: DIC/Oxyma Pure (superior to HBTU/HATU for preventing racemization of Ala).

-

Specialty Reagent: Fmoc-Gly-(Dmb)Gly-OH or Fmoc-Ala-(Dmb)Gly-OH .[2]

Workflow:

-

Resin Preparation: Swell resin in DMF (30 min).

-

Elongation (C-to-N):

-

Couple Fmoc-Gly-OH (Position 4).

-

Critical Step: Couple Fmoc-Gly-(Dmb)Gly-OH (Positions 2 & 3) instead of sequential Gly and Ala. This introduces the backbone protection immediately.

-

Alternatively, couple Fmoc-Ala-OH then Fmoc-Gly-(Dmb)Gly-OH (if sequence is extended).

-

-

Deprotection: 20% Piperidine/DMF with 0.1M HOBt (HOBt reduces aspartimide formation if Asp is present nearby).

-

Cleavage: Standard TFA/TIS/H2O (95:2.5:2.5). The Dmb group is acid-labile and is removed simultaneously with the resin cleavage.

Data Visualization: SPPS Decision Tree

Figure 1: Decision matrix for incorporating Gly-rich motifs. The use of Dmb-protected dipeptides is the critical control point for sequences exceeding 10 residues.

Protocol B: Fragment Condensation (Convergent Synthesis)

Best for: Incorporating GGAG into proteins or very long peptides (>50 residues).

In this approach, This compound is used as a pre-synthesized, fully protected fragment to avoid deletion errors entirely.

Phase 1: Synthesis of Protected Fragment (Fmoc-Gly-Gly-Ala-Gly-OH)

-

Use 2-Chlorotrityl Chloride (2-CTC) Resin . This hyper-acid-labile resin allows cleavage of the peptide without removing side-chain protecting groups (if any) or the N-terminal Fmoc.

-

Load Fmoc-Gly-OH to 2-CTC resin.

-

Extend with Fmoc-Ala-OH, Fmoc-Gly-OH, Fmoc-Gly-OH.

-

Cleavage: Treat with 1% TFA in DCM (10 x 2 min).

-

Result: Fmoc-Gly-Gly-Ala-Gly-OH (Protected Fragment).

Phase 2: Fragment Coupling

-

Synthesize the N-terminal segment of your target peptide on resin.

-

Dissolve the Protected Fragment (3 eq) in DMF.

-

Activate with PyOxim or DEPBT (DEPBT is superior for fragment coupling to minimize racemization) and DIPEA.

-

Couple to the resin-bound peptide (overnight).

-

Final deprotection and cleavage.[3]

Data Visualization: Fragment Condensation Logic

Figure 2: Convergent synthesis workflow. Generating the GGAG block on 2-CTC resin preserves the N-terminal Fmoc for subsequent ligation.

Quality Control & Troubleshooting

| Parameter | Specification / Observation | Troubleshooting Action |

| HPLC Profile | GGAG is hydrophilic; expect shift to earlier retention time. | If multiple peaks appear near the main peak, check for des-Gly (-57 Da) deletion sequences. |

| Mass Spec | [M+H]+ = Theoretical Mass. | +57 Da artifact: Incomplete Fmoc removal (t-butyl adducts). -57 Da: Deletion. |

| Solubility | High water solubility. | If peptide precipitates in buffer, the GGAG linker may not be sufficient; consider extending to (GGAG)2.[1] |

| Racemization | D-Ala impurity. | Use Oxyma Pure instead of HOBt. Maintain low temperature (4°C) during activation of the fragment. |

References

-

Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis. Technical Guide. Link

-

National Institutes of Health (PMC). Elastolytic Mechanism of M23 Metalloprotease: Cleaving Gly-Gly and Gly-Ala Bonds. PMC Article. Link

-

BroadPharm. Peptide Linkers and Spacers: H-Ala-Gly-Ala-OH and Analogs. Product Data. Link

-

Polyplus. Peptide Linkers in Protein Engineering: Design and Flexibility. Application Note. Link

Sources

Troubleshooting & Optimization

Technical Support Center: TFA Removal from H-Gly-Gly-Ala-Gly-OH

[1]

Critical Alert: The "Invisible" Contaminant

Q: Why is TFA removal critical for H-Gly-Gly-Ala-Gly-OH?

A: Synthetic peptides produced via Solid-Phase Peptide Synthesis (SPPS) are typically cleaved using high concentrations of Trifluoroacetic Acid (TFA).[1][2][3] For a short, hydrophilic peptide like This compound (MW ~260.25 Da) , TFA is not just a solvent; it forms a stable salt with the N-terminal amine.[1]

While TFA is excellent for synthesis, it is cytotoxic and interferes with downstream assays at nanomolar concentrations.[4]

-

Cellular Toxicity: TFA inhibits cell proliferation and alters metabolic pathways (e.g., glycolysis) [1].[1]

-

Assay Interference: It acts as an ion-pairing agent, artificially altering receptor binding kinetics and membrane permeability [2].

-

Spectral Distortion: TFA absorbs strongly at 214 nm, potentially masking your peptide during quality control.

Warning: Do NOT attempt dialysis. The molecular weight of this compound (~260 Da) is far below the cutoff of even the smallest dialysis membranes (typically 1–2 kDa).[1] You will lose your entire sample.[1]

Diagnostic & Decision Matrix

Q: Which removal method matches my available equipment?

Before proceeding, verify your peptide's status. If you purchased "crude" or "desalted" peptide, it likely contains 10–40% TFA by weight.

Method Selection Logic

Use the following logic flow to determine the safest protocol for your specific scale and equipment.

Figure 1: Decision tree for selecting the optimal TFA removal strategy based on peptide properties and scale.

Protocol A: HCl Exchange via Lyophilization (The Gold Standard)